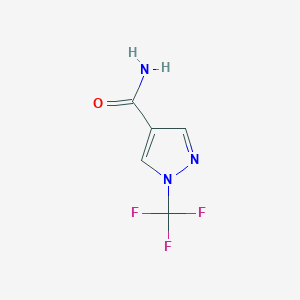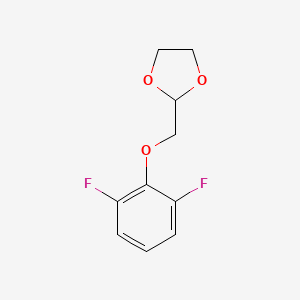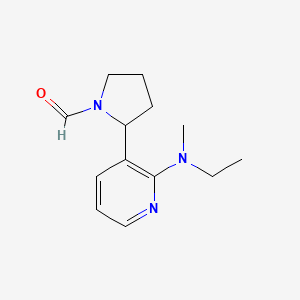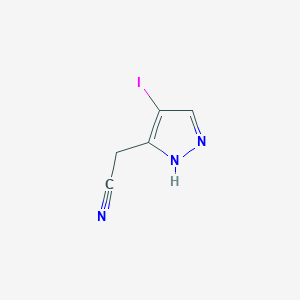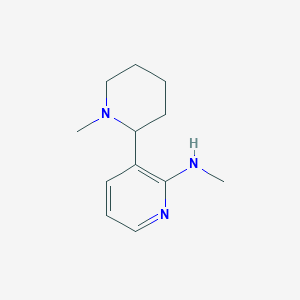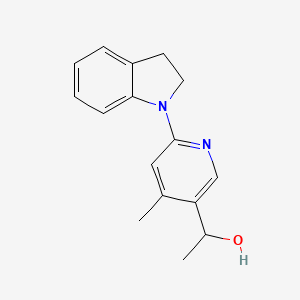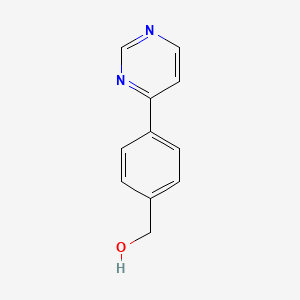
(4-(Pyrimidin-4-yl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Pyrimidin-4-yl)phenyl)methanol is an organic compound with the molecular formula C11H10N2O It consists of a pyrimidine ring attached to a phenyl ring, which is further connected to a methanol group
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing (4-(Pyrimidin-4-yl)phenyl)methanol involves the reduction of the corresponding aldehyde, (4-(Pyrimidin-4-yl)phenyl)aldehyde, using a reducing agent such as sodium borohydride in a solvent like tetrahydrofuran. The reaction is typically carried out at room temperature, and methanol is added dropwise to the reaction mixture. The product is then purified through standard techniques such as extraction and chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (4-(Pyrimidin-4-yl)phenyl)aldehyde or (4-(Pyrimidin-4-yl)phenyl)carboxylic acid, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form (4-(Pyrimidin-4-yl)phenyl)methane using strong reducing agents.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups onto the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: (4-(Pyrimidin-4-yl)phenyl)aldehyde, (4-(Pyrimidin-4-yl)phenyl)carboxylic acid.
Reduction: (4-(Pyrimidin-4-yl)phenyl)methane.
Substitution: Various substituted derivatives of the phenyl ring.
科学的研究の応用
(4-(Pyrimidin-4-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of (4-(Pyrimidin-4-yl)phenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
- (4-(Pyrimidin-4-yl)phenyl)aldehyde
- (4-(Pyrimidin-4-yl)phenyl)carboxylic acid
- (4-(Pyrimidin-4-yl)phenyl)methane
Comparison: (4-(Pyrimidin-4-yl)phenyl)methanol is unique due to the presence of the methanol group, which imparts different chemical reactivity and physical properties compared to its analogs. For instance, the methanol group allows for hydrogen bonding, which can influence solubility and interaction with biological targets.
特性
CAS番号 |
1349717-72-1 |
|---|---|
分子式 |
C11H10N2O |
分子量 |
186.21 g/mol |
IUPAC名 |
(4-pyrimidin-4-ylphenyl)methanol |
InChI |
InChI=1S/C11H10N2O/c14-7-9-1-3-10(4-2-9)11-5-6-12-8-13-11/h1-6,8,14H,7H2 |
InChIキー |
WRZIEWSCHQCXIW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CO)C2=NC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800860.png)
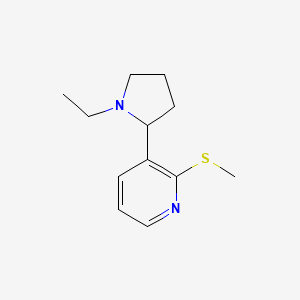
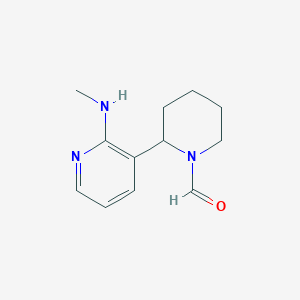
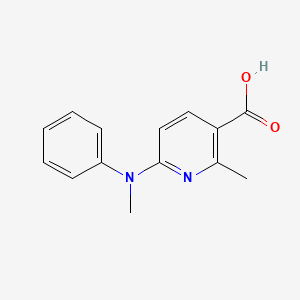
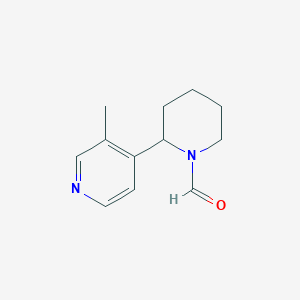
![(R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11800883.png)
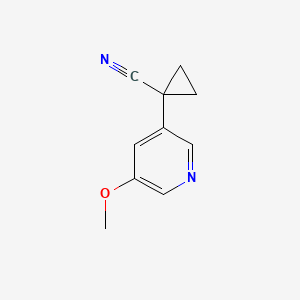
![(4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11800899.png)
